molecular formula C11H11BrO4 B105719 Dimethyl 4-(bromomethyl)isophthalate CAS No. 16281-94-0

Dimethyl 4-(bromomethyl)isophthalate

Cat. No.: B105719
CAS No.: 16281-94-0
M. Wt: 287.11 g/mol
InChI Key: ANRZBUXUDASAAN-UHFFFAOYSA-N
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Description

Dimethyl 4-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-(bromomethyl)isophthalate can be synthesized through a multi-step process starting from isophthalic acid. The general synthetic route involves:

    Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.

    Bromomethylation: The dimethyl isophthalate is then subjected to bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide. This step introduces the bromomethyl group at the para position relative to one of the ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(bromomethyl)isophthalate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester groups.

Major Products Formed

    Nucleophilic Substitution: Produces substituted isophthalate derivatives.

    Oxidation: Yields 4-carboxyisophthalate derivatives.

    Reduction: Results in the formation of dimethyl 4-(hydroxymethyl)isophthalate.

Scientific Research Applications

Dimethyl 4-(bromomethyl)isophthalate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Employed in the preparation of functionalized polymers through polymerization reactions.

    Material Science: Utilized in the development of advanced materials with specific properties, such as flame retardants and plasticizers.

    Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.

Comparison with Similar Compounds

Dimethyl 4-(bromomethyl)isophthalate can be compared with other similar compounds, such as:

    Dimethyl isophthalate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    Dimethyl 4-(chloromethyl)isophthalate: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the types of reactions it undergoes.

    Dimethyl 4-(hydroxymethyl)isophthalate: Contains a hydroxymethyl group instead of a bromomethyl group, making it more suitable for further oxidation or esterification reactions.

The uniqueness of this compound lies in its bromomethyl group, which provides a versatile handle for various synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZBUXUDASAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565437
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16281-94-0
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 4-methylisophthlate (Chemical Formula 4) (4 g, 19.2 mmol) in distilled dichloromethane were added N-bromosuccinimide (NBS, 4.8 g, 26.9 mmol) and benzoic peroxyanhydride (0.47 g, 19.2 mmol), followed by reaction at 80° C. for 24 hours in a pressure vessel with constant stirring. The reaction progress was monitored by TLC [Hex:EA=3:1]. When the reaction was detected to have reached completion, saturated NaHCO3 was added to the reaction mixture, followed by extraction with dichloromethane. The organic layer thus formed was dried over anhydrous MgSO4, filtered and concentrated in a vacuum. The purification of the concentrate through column chromatography [Hexane: EtOAc=20:1] produced 4 g of dimethyl 4-(bromomethyl)isophthalate (Chemical Formula 5) (70%).
Quantity
4 g
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4.8 g
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reactant
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0.47 g
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Synthesis routes and methods II

Procedure details

4-Methyl-isophthalic acid dimethyl ester (1.06 g, 5.10 mmol), N-bromosuccinimide (1.00 g, 5.61 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (0.31 g, 1.27 mmol) were suspended in carbon tetrachloride (22 mL) and the resulting mixture was refluxed for 16 hours under N2. The orange solution was concentrated under reduced pressure and the resulting orange residue was purified via column chromatography on silica gel (hexanes:EtOAc, 7:1, v/v). 4-Bromomethyl-isophthalic acid dimethyl ester was isolated as a yellow crystalline solid (1.05 g, 72%). 1H NMR (CDCl3) δ 3.95 (s, 3H), 3.97 (s, 3H), 4.96 (s, 2H), 7.57 (d, 1H, J=9.0 Hz), 8.13 (dd, 1H, J=9.0, 3.0 Hz), 8.62 (d, 1H, J=3.0 Hz).
Quantity
1.06 g
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reactant
Reaction Step One
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1 g
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reactant
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0.31 g
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reactant
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22 mL
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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